Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-N’-phenyl- is a complex organic compound that features a unique combination of functional groups, including urea, thiadiazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-N’-phenyl- typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Ethoxy and Dimethoxy Groups: The ethoxy and dimethoxy groups are introduced through etherification reactions, often using ethyl iodide and dimethyl sulfate as reagents.
Coupling with Phenyl Isocyanate: The final step involves the coupling of the thiadiazole derivative with phenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups on the thiadiazole ring, converting them to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may act as an enzyme inhibitor or receptor modulator, providing a basis for the development of new pharmaceuticals.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced durability, flexibility, or other desirable characteristics.
Mechanism of Action
The mechanism of action of Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-N’-phenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethoxyphenyl)acetonitrile: Shares the dimethoxyphenyl group but lacks the thiadiazole and urea functionalities.
1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine: Contains the ethoxy and dimethoxy groups but differs in the overall structure and functional groups.
Uniqueness
What sets Urea, N-(5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-N’-phenyl- apart is its combination of functional groups, which imparts unique chemical and biological properties
Properties
CAS No. |
116758-67-9 |
---|---|
Molecular Formula |
C19H20N4O4S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-[5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |
InChI |
InChI=1S/C19H20N4O4S/c1-4-27-16-14(25-2)10-12(11-15(16)26-3)17-22-23-19(28-17)21-18(24)20-13-8-6-5-7-9-13/h5-11H,4H2,1-3H3,(H2,20,21,23,24) |
InChI Key |
SDXNIHNQDFJFFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.